5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one synthesis pathway
5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one synthesis pathway
An In-depth Technical Guide on the Synthesis of 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Introduction
5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a key structural motif and a versatile intermediate in the synthesis of various pharmacologically active molecules. The benzimidazolone core, a cyclic urea derivative, is a privileged scaffold found in numerous therapeutic agents. This guide provides a comprehensive, technically detailed pathway for the synthesis of this target molecule, designed for researchers, chemists, and professionals in the field of drug development. The narrative emphasizes the rationale behind procedural choices, ensuring a deep understanding of the synthetic strategy, from common starting materials to the final product.
Retrosynthetic Analysis
A logical retrosynthetic approach to 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one reveals a multi-stage pathway originating from a readily available starting material, p-anisidine. The core strategy involves the sequential construction and functionalization of the benzene ring, followed by the formation of the heterocyclic imidazolone ring system.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of Key Intermediate: 4-Methoxy-2-nitroaniline
The synthesis of 4-Methoxy-2-nitroaniline from p-anisidine is a well-established three-step process involving protection, nitration, and deprotection. This sequence is critical for achieving the desired regioselectivity.
Causality Behind the Experimental Choices
Direct nitration of p-anisidine is problematic. The powerful activating and ortho-, para-directing amino group makes the aromatic ring highly susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts and low yields[1]. Furthermore, under the strongly acidic conditions required for nitration, the amino group can become protonated, acting as a meta-directing group and leading to undesired isomers[1].
To circumvent these issues, the amino group is first protected as an acetamide. The N-acetyl group is less activating than a free amino group, which moderates the reactivity of the aromatic ring, preventing oxidation and ensuring a cleaner reaction[1]. It also provides significant steric hindrance, directing the incoming nitro group predominantly to the ortho position relative to the amino group.
Step 1: Acetylation of p-Anisidine
This step protects the amino group as N-(4-methoxyphenyl)acetamide.
Experimental Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| p-Anisidine | 123 g (1.0 mole) | Starting material. |
| Glacial Acetic Acid | 300 mL | Solvent. |
| Acetic Anhydride | 103 mL (1.1 moles) | Acetylating agent. |
| Water & Ice | 217 mL & 350 g | For temperature control and precipitation. |
| Reaction Temperature | 0–5 °C initially | Maintained with an ice bath. |
Procedure:
-
In a 2-L flask equipped with a mechanical stirrer, dissolve p-anisidine in glacial acetic acid and water.
-
Cool the solution to 0–5 °C using an ice bath and add 350 g of ice.
-
Add acetic anhydride all at once with vigorous stirring. The product will precipitate as a crystalline mass.[2]
-
Collect the solid product by suction filtration, wash with cold water, and air dry.
Step 2: Regioselective Nitration
The protected intermediate is nitrated to yield N-(4-methoxy-2-nitrophenyl)acetamide.
Experimental Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| N-(4-methoxyphenyl)acetamide | 165 g (1.0 mole) | Substrate from Step 1. |
| Glacial Acetic Acid | 270 mL | Solvent. |
| Concentrated Nitric Acid | 80 mL | Nitrating agent. |
| Reaction Temperature | 60–65 °C | Critical for controlling the exothermic reaction. |
Procedure:
-
Suspend the N-(4-methoxyphenyl)acetamide in glacial acetic acid in a suitable flask.[2]
-
Cool the mixture in an ice bath.
-
Add the concentrated nitric acid in a single portion. The reaction is exothermic; use the cooling bath to maintain the temperature at 60–65 °C for approximately 10 minutes.[2]
-
Cool the solution to 25 °C and then chill overnight to maximize crystal formation.[2]
-
Collect the yellow crystals by suction filtration and wash thoroughly with ice-cold water.[2]
Step 3: Hydrolysis to 4-Methoxy-2-nitroaniline
The final step in this sequence is the removal of the acetyl protecting group.
Experimental Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| N-(4-methoxy-2-nitrophenyl)acetamide | 160 g | Substrate from Step 2. |
| Claisen's Alkali | 250 mL | A solution of KOH in methanol and water, for hydrolysis. |
| Water | 250 mL | Solvent. |
| Reaction Condition | Heating on a steam bath | Promotes the hydrolysis reaction. |
Procedure:
-
In a beaker, mix the N-(4-methoxy-2-nitrophenyl)acetamide with cold Claisen's alkali.
-
Warm the mixture on a steam bath for 15 minutes, during which it will form a thick, red paste.[2]
-
Add 250 mL of water and continue heating for an additional 30 minutes, breaking up any solid mass.[2]
-
Cool the mixture in an ice bath.
-
Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.
Part II: Synthesis of N,N'-dimethyl-4-methoxy-o-phenylenediamine
This stage involves the reduction of the nitro group followed by the exhaustive methylation of both amino groups.
Step 4: Reduction of the Nitro Group
The nitro group of 4-methoxy-2-nitroaniline is reduced to an amino group to form 4-methoxy-o-phenylenediamine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| 4-Methoxy-2-nitroaniline | 10.0 g (59.5 mmol) | Substrate from Part I. |
| Methanol | 70 mL | Solvent. |
| 10% Palladium on Activated Carbon (Pd/C) | 1.0 g | Catalyst. |
| Hydrogen (H₂) | 50 psi | Reducing agent. |
| Reaction Time | 24-72 hours | Monitor by TLC for completion. |
Procedure:
-
Dissolve 4-methoxy-2-nitroaniline in methanol in a hydrogenation vessel.[3][4]
-
Carefully add the 10% Pd/C catalyst to the solution.[3]
-
Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture at room temperature.[3][4]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the starting material is fully consumed, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[3]
-
Concentrate the filtrate under reduced pressure to yield 4-methoxy-o-phenylenediamine, which is often a dark oil and can be used directly in the next step.[3]
Step 5: N,N'-Dimethylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is an exemplary method for the N-methylation of primary and secondary amines. It utilizes formaldehyde as the carbon source and formic acid as the reducing agent. This reaction is highly effective for producing tertiary amines and inherently avoids the formation of quaternary ammonium salts, which can be a problem with other methylating agents like methyl iodide.[5]
Experimental Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| 4-methoxy-o-phenylenediamine | ~59.5 mmol | Crude product from Step 4. |
| Formic Acid (90%) | ~200 mmol (4.4 eq) | Reducing agent and solvent. |
| Formaldehyde (37% aq. solution) | ~200 mmol (4.4 eq) | Methyl group source. |
| Reaction Condition | Reflux (80-100 °C) | Drives the reaction to completion. |
| Base for workup | NaOH solution | To neutralize formic acid. |
Procedure:
-
Place the crude 4-methoxy-o-phenylenediamine in a round-bottom flask.
-
Add formic acid to the flask.
-
Slowly add the formaldehyde solution to the mixture while stirring and cooling in an ice bath to control the initial exotherm.[5]
-
Attach a reflux condenser and heat the reaction mixture to 80-100 °C for 4-6 hours. Monitor by TLC.[5]
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture by slowly adding a concentrated NaOH solution until the pH is >10.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain crude N,N'-dimethyl-4-methoxy-o-phenylenediamine. Purification can be achieved via vacuum distillation or column chromatography.
Part III: Final Cyclization to 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
The final step is the formation of the benzimidazolone ring. This is achieved by reacting the N,N'-dimethylated diamine with a carbonylating agent. Triphosgene is a solid, safer alternative to gaseous phosgene for this type of transformation.
Step 6: Cyclization with Triphosgene
The two nucleophilic nitrogen atoms of the diamine attack the electrophilic carbonyl carbons of the phosgene equivalent, leading to ring closure and the formation of the stable cyclic urea.
Experimental Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| N,N'-dimethyl-4-methoxy-o-phenylenediamine | ~59.5 mmol | Substrate from Step 5. |
| Triphosgene | ~21.8 mmol (0.37 eq) | Carbonyl source. Handle with extreme care. |
| Triethylamine (TEA) | ~120 mmol (2.0 eq) | Base to neutralize generated HCl. |
| Dichloromethane (DCM) | Anhydrous | Solvent. |
| Reaction Temperature | 0 °C to room temp | To control reactivity. |
Procedure:
-
In a flask under an inert atmosphere, dissolve N,N'-dimethyl-4-methoxy-o-phenylenediamine and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene in anhydrous dichloromethane.
-
Add the triphosgene solution dropwise to the stirred diamine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC indicates completion.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, and extract the aqueous layer with more dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one.
Overall Synthesis Workflow
Caption: Complete experimental workflow for the synthesis.
References
- An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline
- Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline. BenchChem.
- Preparation method of 4-methoxy-2-nitroaniline.
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- What is 4-METHOXY-O-PHENYLENEDIAMINE and how is it synthesized?. Guidechem.
- 4-METHOXY-O-PHENYLENEDIAMINE synthesis. ChemicalBook.
- Technical Support Center: Synthesis of (4-Methoxyphenyl)dimethylamine. BenchChem.
- Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry.
- o-PHENYLENEDIAMINE. Organic Syntheses.
